
2,2'-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) is a chemical compound with the molecular formula C11H15BrFNO2 It is characterized by the presence of a bromine and fluorine atom attached to a benzyl group, which is further connected to an azanediyl group and two ethan-1-ol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) typically involves the reaction of 3-bromo-5-fluorobenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as benzyltrimethylammonium tribromide . The reaction mixture is stirred at room temperature for a specific duration, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The ethan-1-ol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine and fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution: Products with different halogen atoms or other functional groups replacing the bromine and fluorine atoms.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of ethan-1-ol groups.
Reduction: Dehalogenated products with hydrogen atoms replacing the bromine and fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for cell membrane imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it may interact with cell membrane components, allowing for imaging under specific microscopy techniques . In medicinal applications, it may exert its effects by disrupting microbial cell membranes or interfering with essential biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((4-Bromophenyl)azanediyl)bis(ethan-1-ol): Similar structure but with a different substitution pattern on the benzyl group.
2,2’-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(ethan-1-ol): Contains a boron-containing group instead of bromine and fluorine.
Uniqueness
2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which can impart distinct chemical and physical properties. This dual halogenation can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H15BrFNO2 |
|---|---|
Molekulargewicht |
292.14 g/mol |
IUPAC-Name |
2-[(3-bromo-5-fluorophenyl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H15BrFNO2/c12-10-5-9(6-11(13)7-10)8-14(1-3-15)2-4-16/h5-7,15-16H,1-4,8H2 |
InChI-Schlüssel |
XXQVJBYTQJTBBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)Br)CN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(1-oxidopiperidin-1-ium-1-yl)piperidine-1-carboxylate](/img/structure/B14915654.png)
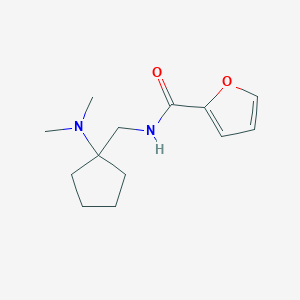
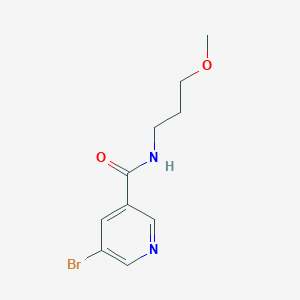
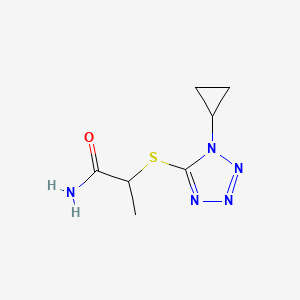
![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)
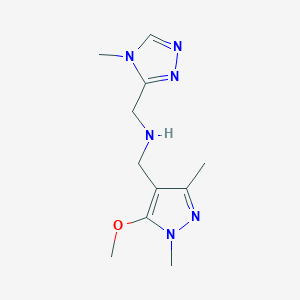

![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)
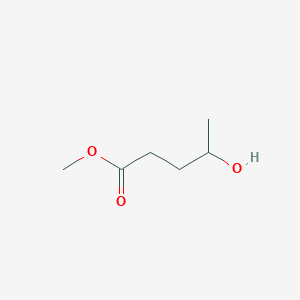
![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)
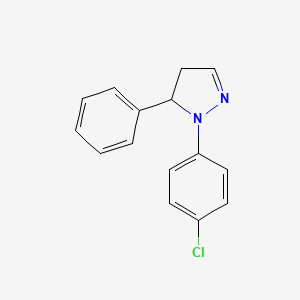

![2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14915738.png)

